REACTION_CXSMILES
|
[CH2:1]([CH2:7][CH:8]([NH2:12])[C:9]([OH:11])=[O:10])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[O:13]1CCC[CH2:14]1.C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[O:13]=[C:14]1[NH:12][CH:8]([CH2:7][CH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])[C:9](=[O:11])[O:10]1
|
Name
|
|
Quantity
|
1.752 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)CC(C(=O)O)N
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon is bubbled through the reaction
|
Type
|
CUSTOM
|
Details
|
to remove the excess phosgene
|
Type
|
CUSTOM
|
Details
|
the solvents are removed under house vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil is dissolved in 14 ml of ethyl alcohol
|
Type
|
ADDITION
|
Details
|
diluted with 14 ml of petroleum ether
|
Type
|
CUSTOM
|
Details
|
The formed crystals are collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC(C(N1)CCCCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |